molecular formula C20H40O2 B13951176 Ethyl 15-methylheptadecanoate CAS No. 57274-46-1

Ethyl 15-methylheptadecanoate

Cat. No.: B13951176
CAS No.: 57274-46-1
M. Wt: 312.5 g/mol
InChI Key: XTUIETPOMPQEIS-UHFFFAOYSA-N
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Description

Classification and Chemical Structure within Complex Lipid Categories

Ethyl 15-methylheptadecanoate, with the chemical formula C20H40O2, belongs to the broad category of lipids and is more specifically classified as a fatty acyl. nih.gov Within the fatty acyls, it is categorized as a fatty acid ester. The defining feature of this molecule is its "anteiso" branching, where the methyl group is located on the antepenultimate (third from the end) carbon atom of the fatty acid chain. rsc.org This structural characteristic distinguishes it from "iso" branched fatty acids, where the methyl group is on the penultimate carbon.

The LIPID MAPS (Lipid Metabolites and Pathways Strategy) classification system places fatty esters as a distinct class within the fatty acyls category. This class also includes other important molecules like wax esters and fatty acyl-CoA. The specific nomenclature "15-methylheptadecanoate" indicates a 17-carbon chain (heptadecanoic acid) with a methyl group at the 15th carbon position, esterified with an ethyl group.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C20H40O2
Molecular Weight 312.53 g/mol
IUPAC Name This compound
Synonyms 15-Methylheptadecanoic acid ethyl ester, Anteisostearic acid ethyl ester
CAS Number 57274-46-1
Appearance No data available
Boiling Point 354.6 °C at 760 mmHg
Flash Point 170.9 °C
Density 0.862 g/cm³

Data sourced from PubChem and other chemical databases. nih.govlookchem.com

Significance of Branched-Chain Fatty Acid Esters in Biological Systems Research

Research into branched-chain fatty acid esters and their parent BCFAs has revealed their significant and diverse roles across various biological systems.

Ruminant Products and Human Diet: BCFAs are found in the meat and dairy products of ruminant animals, where they are synthesized by the gut bacteria. These compounds contribute to the characteristic flavor and aroma of these foods. researchgate.net Through the consumption of these products, BCFAs enter the human diet.

Potential Health Implications: Emerging research suggests that BCFAs may have various effects on human health. Studies have investigated their potential roles in:

Gut Health: BCFAs are important for the health and development of the gut microbiota and intestinal cells. rsc.org

Metabolic Regulation: Some studies have shown a correlation between the levels of certain BCFAs and metabolic conditions. For instance, a newly discovered class of lipids called fatty acid esters of hydroxy fatty acids (FAHFAs), which can be branched, have shown anti-diabetic and anti-inflammatory properties. acs.org

Immune Response: The composition of bacterial membranes, influenced by BCFAs, can impact the host's innate immune response. nih.gov

Current Research Landscape and Gaps Pertaining to this compound

The current body of scientific literature on this compound is sparse, highlighting a significant research gap. While general research on BCFAs is expanding, this specific long-chain anteiso-fatty acid ester remains largely uncharacterized.

Identified Occurrences:

Natural Sources: this compound has been identified as a constituent in the leaves of the plant Dacryodes rostrata and in the chloroform (B151607) fraction of Cléom amblyocarpa. nih.govjrespharm.com However, its specific function within these plants is unknown.

Potential Applications: There is some interest in using fatty acid esters, including branched-chain variants, as biofuels due to their potential for improved cold-flow properties compared to their straight-chain counterparts. ontosight.ai

Research Gaps:

Biological Activity: There is a lack of studies investigating the specific biological activities of this compound. It is unknown if it possesses any of the anti-inflammatory, anti-diabetic, or antimicrobial properties attributed to other BCFAs or related compounds.

Metabolism and Bioavailability: The metabolic fate of this compound in biological systems has not been elucidated. How it is absorbed, distributed, and broken down in the body is currently unknown.

Endogenous Presence: While its precursor, 15-methylheptadecanoic acid, has been detected in various biological samples, the endogenous presence of this compound in animals or humans has not been widely reported.

Toxicological Profile: The safety profile of this compound has not been established.

Properties

CAS No.

57274-46-1

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

ethyl 15-methylheptadecanoate

InChI

InChI=1S/C20H40O2/c1-4-19(3)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-5-2/h19H,4-18H2,1-3H3

InChI Key

XTUIETPOMPQEIS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCCCCC(=O)OCC

Origin of Product

United States

Natural Occurrence and Biogeochemical Distribution of Ethyl 15 Methylheptadecanoate

Isolation and Identification from Botanical Sources

While the direct isolation of Ethyl 15-methylheptadecanoate from plants is not extensively documented, the presence of structurally similar branched-chain fatty acid esters in plant extracts suggests its potential existence in the botanical realm.

Occurrence in Plant Extracts and Phytochemical Profiling

Phytochemical analyses of various plant species have revealed the presence of a diverse array of fatty acid esters, which contribute to the plant's aroma and defense mechanisms. While direct evidence for this compound is limited, a study on the ethyl acetate (B1210297) extract of the medicinal plant Gmelina asiatica identified a related compound, Ethyl 13-methyl-tetradecanoate. This finding indicates that the enzymatic machinery for producing branched-chain fatty acid ethyl esters exists within the plant kingdom.

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used for the identification of volatile and semi-volatile compounds in plant extracts. The identification of various fatty acid esters through GC-MS in numerous plant studies underscores the capability of this method to detect compounds like this compound if present.

Table 1: Related Branched-Chain Fatty Acid Esters in Plants

Compound Name Plant Source

Distribution Across Different Plant Organs and Developmental Stages

Currently, there is a lack of specific research detailing the distribution of this compound across different plant organs (such as leaves, stems, roots, and flowers) or its variation throughout different developmental stages of a plant. General knowledge of plant biochemistry suggests that the synthesis and accumulation of such esters could be tissue-specific and developmentally regulated, often linked to processes like fruit ripening, flowering, or defense against herbivores.

Implications for Plant Metabolism and Chemical Ecology

Branched-chain fatty acids and their derivatives in plants are known to be involved in various metabolic and ecological functions. Fatty acid esters can act as signaling molecules, and contribute to the waxy cuticle that protects plants from environmental stressors. In terms of chemical ecology, volatile esters are crucial components of floral scents, attracting pollinators, and can also act as deterrents to herbivores. While the specific role of this compound in these processes is yet to be elucidated, its structural characteristics suggest it could play a part in such interactions.

Presence and Formation in Microbial Systems and Fermented Substrates

The occurrence of this compound is more definitively established in the realm of microbial fermentation, where it contributes to the complex flavor and aroma profiles of certain traditional foods and beverages.

Detection in Fermentation Processes (e.g., Soy Sauce, Rice Wine)

Table 2: Detection of this compound in Fermented Products

Fermented Product Detection Status
Korean Rice Wine (Makgeolli) Detected nih.gov

Microbial Contributions to Ester Biosynthesis

The formation of this compound in fermented products is a direct result of microbial metabolism. The biosynthesis of this compound involves two key pathways: the synthesis of the branched-chain fatty acid, 15-methylheptadecanoic acid, and its subsequent esterification with ethanol (B145695).

Branched-chain fatty acids (BCFAs) are common components of the cell membranes of many bacteria. Their synthesis typically starts with branched-chain α-keto acids derived from amino acids like valine, leucine, and isoleucine. These primers are then elongated to form the final BCFA. The 15-methylheptadecanoic acid is an anteiso-fatty acid, which is typically derived from isoleucine.

The esterification of the fatty acid with ethanol is often catalyzed by enzymes such as alcohol acyltransferases, which are present in various yeasts, including Saccharomyces cerevisiae, a common yeast in many fermentation processes. During fermentation, yeast produces a significant amount of ethanol, which can then be utilized along with the microbially produced or substrate-derived BCFAs to form ethyl esters. The specific microbial consortia present in the fermentation starter (nuruk for makgeolli) and the fermentation conditions play a crucial role in the production of these unique flavor compounds.

Influence of Microbial Species and Environmental Fermentation Parameters

The formation of ethyl esters of branched-chain fatty acids is intrinsically linked to microbial metabolism and the surrounding environmental conditions during fermentation. The availability of the precursor, 15-methylheptadecanoic acid, is dependent on the biosynthetic pathways within specific microbial species. Subsequently, the esterification of this fatty acid with ethanol is influenced by various fermentation parameters.

The yeast Saccharomyces cerevisiae is a primary example of a microorganism capable of producing a wide array of volatile esters, including ethyl esters of fatty acids, which are crucial for the sensory profiles of fermented beverages like wine and beer. The synthesis of these esters is an enzyme-catalyzed condensation reaction between an acyl-CoA molecule and an alcohol. While much of the research has focused on shorter-chain fatty acid esters, the same enzymatic pathways are responsible for the formation of longer-chain esters. The production of branched-chain fatty acid ethyl esters is specifically linked to the yeast's nitrogen metabolism.

Several environmental factors during fermentation can significantly impact the production of fatty acid ethyl esters:

Temperature: Fermentation temperature has a direct effect on the production of ethyl esters. Generally, an increase in fermentation temperature leads to a higher production of ethyl octanoate (B1194180) and decanoate. This is thought to be due to increased membrane fluidity at higher temperatures, which may allow for greater diffusion of the esters out of the cell.

Aeration: The level of oxygen available during fermentation can influence ester formation. Aeration can lead to increased yeast growth, which in turn creates a higher demand for acetyl-CoA for the biosynthesis of essential molecules like sterols and unsaturated fatty acids. This can reduce the availability of acetyl-CoA for ester synthesis, potentially leading to lower ester yields.

Substrate Availability: The concentration and type of carbon and nitrogen sources in the fermentation medium can cause moderate changes in the production of ethyl esters. The availability of precursor branched-chain fatty acids is a major limiting factor for the production of their corresponding ethyl esters. The degradation of protein-rich materials can lead to the formation of branched-chain fatty acids, which can then be available for esterification.

Table 1: Influence of Fermentation Parameters on Ethyl Ester Production

ParameterEffect on Ethyl Ester ProductionReferences
Temperature Increased temperature generally leads to higher production.
Aeration Can decrease ester formation by diverting precursors.
Substrate Availability Precursor fatty acid availability is a key limiting factor.

Environmental Prevalence and Biogenic Origins

The environmental presence of this compound is anticipated in anoxic or suboxic environments where microbial fermentation occurs. This includes sediments, anoxic water columns, and micro-environments within soil aggregates. Its biogenic origin is tied to the microbial communities within these environments.

Branched-chain fatty acids, the precursors to this compound, are widespread in bacteria. In particular, anteiso-fatty acids are common components of the cell membranes of Gram-positive bacteria. The biosynthesis of these fatty acids is linked to the metabolism of branched-chain amino acids.

The formation of this compound would then occur through the esterification of microbially-produced 15-methylheptadecanoic acid with ethanol. Ethanol is a common product of fermentation by a wide range of microorganisms, including yeasts and some bacteria, under anaerobic conditions. Therefore, any environment that supports the growth of both branched-chain fatty acid-producing bacteria and fermentative microorganisms is a potential site for the natural occurrence of this compound.

A key example of such an environment is in the production of fermented beverages. During wine aging, the concentrations of branched-chain fatty acid ethyl esters have been observed to increase. This is attributed to the chemical esterification of the corresponding fatty acids, which are byproducts of yeast metabolism, with the ethanol produced during fermentation.

Table 2: Potential Natural Sources of this compound

EnvironmentRationale for Potential Occurrence
Fermented Beverages (e.g., Wine, Beer) Presence of yeast which produces both branched-chain fatty acids and ethanol, with esterification occurring during fermentation and aging.
Anoxic Sediments Microbial communities in sediments can produce branched-chain fatty acids, and fermentation can lead to ethanol production, creating conditions for esterification.
Gastrointestinal Tracts The gut microbiota produces a variety of short- and branched-chain fatty acids through the fermentation of dietary fibers and proteins.
Decomposing Organic Matter Microbial decomposition of organic matter, particularly protein-rich material, can lead to the formation of branched-chain fatty acids and ethanol.

Biosynthesis and Metabolic Pathways of Ethyl 15 Methylheptadecanoate

Proposed Biosynthetic Routes in Prokaryotic and Eukaryotic Organisms

The formation of ethyl 15-methylheptadecanoate proceeds via the synthesis of its precursor fatty acid, 15-methylheptadecanoic acid, which is subsequently esterified with ethanol (B145695).

Fatty Acid Precursor Synthesis: 15-methylheptadecanoic acid is an anteiso-branched-chain fatty acid (BCFA). The biosynthesis of anteiso-BCFAs begins with a branched-chain amino acid, specifically isoleucine. wikipedia.orgnih.govnih.gov This pathway is distinct from the synthesis of straight-chain fatty acids, which typically uses acetyl-CoA as a primer. wikipedia.org The initial steps involve the conversion of isoleucine into a short, branched-chain acyl-CoA that serves as the starting unit for the fatty acid synthase (FAS) machinery.

Ester Formation: The final step in the biosynthesis is the formation of the ethyl ester. This is an enzymatic reaction where the synthesized 15-methylheptadecanoyl-CoA is combined with ethanol. In humans and other eukaryotes, this reaction is catalyzed by enzymes such as fatty acid ethyl ester (FAEE) synthases or acyl-coenzyme A:ethanol O-acyltransferases (AEAT). nih.gov In microorganisms like yeast, specific acyl-CoA:ethanol O-acyltransferases, such as Eeb1 and Eht1, are responsible for generating ethyl esters of medium-chain fatty acids, and similar mechanisms are proposed for longer-chain esters. nih.gov

Conversion of isoleucine to the primer molecule 2-methylbutyryl-CoA.

Elongation of the 2-methylbutyryl-CoA primer by the fatty acid synthase (FAS) system to produce 15-methylheptadecanoic acid (in its acyl-carrier protein or coenzyme A form).

Enzymatic esterification of the fatty acyl-CoA with ethanol to yield this compound.

Enzymatic Mechanisms of Esterification and Transesterification in Biological Contexts

The formation of the ester bond in this compound is a critical step catalyzed by specific enzymes through esterification or transesterification mechanisms.

Esterification: This is the primary mechanism for the de novo synthesis of fatty acid ethyl esters. It involves the condensation of a fatty acyl-CoA (the activated form of the fatty acid) with ethanol. nih.govnih.gov This reaction is catalyzed by enzymes known as acyl-CoA:ethanol O-acyltransferases (AEATases). nih.gov The mechanism involves a nucleophilic attack by the hydroxyl group of ethanol on the carbonyl carbon of the fatty acyl-CoA, leading to the formation of the ethyl ester and the release of coenzyme A. A class of enzymes referred to as FAEE synthases also catalyzes this reaction, utilizing free fatty acids and ethanol as substrates. nih.gov

Transesterification: This process involves the exchange of the alcohol moiety of an existing ester with a different alcohol. wikipedia.org In a biological context, an existing ester (e.g., a methyl ester or a glyceride) could be converted to an ethyl ester in the presence of ethanol. saudijournals.com This reaction is often catalyzed by hydrolases, particularly lipases (EC 3.1.1.3), which can function in reverse of their typical hydrolytic role under specific conditions (e.g., low water activity). wikipedia.orgresearchgate.net The mechanism is a nucleophilic acyl substitution where the carbonyl carbon of the starting ester is attacked, forming a tetrahedral intermediate that then resolves to the new ester and the original alcohol. wikipedia.orgmasterorganicchemistry.com The balance between ester synthesis and hydrolysis is maintained by the relative activities of ester-synthesizing enzymes and esterases, which catalyze the cleavage of esters. nih.gov

Table 1: Comparison of Enzymatic Ester Formation Mechanisms
MechanismSubstratesEnzyme ClassDescription
Esterification15-methylheptadecanoyl-CoA + EthanolAcyl-CoA:ethanol O-acyltransferase (AEAT) / FAEE SynthaseDirect condensation of an activated fatty acid with ethanol to form the ethyl ester. nih.govnih.gov
TransesterificationExisting ester (e.g., triglyceride) + EthanolLipase (B570770) / EsteraseExchange of the alcohol group of an existing ester with ethanol, catalyzed by hydrolases. wikipedia.orgsaudijournals.com

Precursor Fatty Acid Metabolism and Branched-Chain Fatty Acid Elongation

The synthesis of the 15-methylheptadecanoic acid backbone is a specialized branch of fatty acid metabolism that begins with the amino acid isoleucine. nih.govasm.org

The pathway proceeds through several key steps:

Primer Formation: The process starts with the transamination of isoleucine by a branched-chain amino acid (BCAA) transferase, which removes the amino group to form the corresponding α-keto acid, α-keto-β-methylvaleric acid. nih.gov This α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BKD) complex to produce 2-methylbutyryl-CoA. wikipedia.orgnih.gov This molecule serves as the specific primer for anteiso-fatty acid synthesis. nih.gov

Initiation of Elongation: The first condensation reaction of fatty acid synthesis is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme shows specificity for different primer molecules. In bacteria that produce BCFAs, FabH preferentially selects branched-chain acyl-CoAs, like 2-methylbutyryl-CoA, over acetyl-CoA, thereby committing the pathway to the synthesis of a branched-chain fatty acid. nih.govresearchgate.net

Chain Elongation: Following the initial condensation, the fatty acid chain is elongated through sequential cycles by the fatty acid synthase (FAS) system. In each cycle, a two-carbon unit is added from malonyl-CoA. wikipedia.orgnih.gov The cycle consists of four reactions: condensation, reduction, dehydration, and a second reduction. This process is repeated until the full chain length of 18 carbons (including the methyl branch) is achieved, forming 15-methylheptadecanoyl-ACP, which is then converted to its acyl-CoA derivative. The regulation of final chain length is a complex process determined by the competition between the elongating enzymes and the terminating enzymes that release the fatty acid. nih.gov

Table 2: Key Steps in 15-methylheptadecanoic Acid Biosynthesis
StepPrecursor(s)Key Enzyme(s)Product
TransaminationIsoleucineBCAA Transferaseα-keto-β-methylvaleric acid nih.gov
Decarboxylationα-keto-β-methylvaleric acidBranched-chain α-keto acid dehydrogenase (BKD)2-methylbutyryl-CoA nih.gov
Initiation2-methylbutyryl-CoA, Malonyl-ACPβ-ketoacyl-ACP synthase III (FabH)Branched 5-carbon ketoacyl-ACP nih.govresearchgate.net
ElongationGrowing Acyl-ACP, Malonyl-ACPFatty Acid Synthase (FAS) Complex15-methylheptadecanoyl-ACP wikipedia.org

Regulation of Biosynthesis in Response to Environmental Stimuli

The biosynthesis of branched-chain fatty acids and their subsequent esterification are regulated by various internal and external signals, allowing organisms to adapt to changing environmental conditions.

Temperature: A primary environmental stimulus, particularly in prokaryotes, is temperature. Many bacteria, including Listeria monocytogenes, increase the proportion of anteiso-fatty acids in their cell membranes at lower growth temperatures. nih.govasm.org This is a homeoviscous adaptation mechanism, as the branched structure of anteiso-fatty acids disrupts tight packing of acyl chains, thereby increasing membrane fluidity at cold temperatures. asm.org This regulation is achieved, in part, at the enzymatic level. The initiating enzyme, FabH, from L. monocytogenes exhibits an increased preference for the anteiso precursor 2-methylbutyryl-CoA at lower temperatures (e.g., 10°C) compared to higher temperatures (e.g., 30°C). nih.govresearchgate.net

Substrate Availability: The rate of biosynthesis is also dependent on the availability of precursors. The synthesis of 15-methylheptadecanoic acid is directly linked to the intracellular pool of isoleucine. asm.org Similarly, the final esterification step is dependent on the concentrations of the fatty acyl-CoA and ethanol. nih.gov In some microorganisms, the availability of the acyl-CoA component, rather than the activity of the ester-synthesizing enzyme, is the rate-limiting factor for ethyl ester production. nih.gov

Genetic Regulation: On a genetic level, fatty acid metabolism in bacteria is controlled by transcriptional regulators. For instance, in E. coli, the FadR protein regulates the expression of genes involved in both fatty acid degradation and biosynthesis. researchgate.net While this is best characterized for straight-chain fatty acids, similar global regulatory networks are expected to control BCFA synthesis in response to nutrient availability and other cellular signals. nih.gov In Bacillus subtilis, the DesK/DesR two-component system senses changes in membrane fluidity due to temperature shifts and regulates the expression of the desaturase gene, highlighting a well-understood mechanism of environmental sensing linked to fatty acid modification. wikipedia.org

Table 3: Regulation of Biosynthesis by Environmental Stimuli
StimulusOrganismal ResponseMolecular Mechanism
Low TemperatureIncreased proportion of anteiso-fatty acids in membranes.Increased substrate selectivity of the FabH enzyme for the anteiso primer 2-methylbutyryl-CoA. nih.govresearchgate.net
Precursor AvailabilityRate of fatty acid and ester synthesis is modulated.Direct dependence on intracellular concentrations of isoleucine, acyl-CoAs, and ethanol. nih.govasm.org
Nutrient StatusGlobal changes in fatty acid metabolism gene expression.Transcriptional regulators (e.g., FadR) control the expression of biosynthetic and degradative pathways. researchgate.net

Synthetic Methodologies and Derivatization Strategies for Ethyl 15 Methylheptadecanoate

Chemical Synthesis Approaches

Chemical synthesis provides a direct and often high-yielding route to ethyl 15-methylheptadecanoate. These methods typically employ catalysts to facilitate the reaction between the carboxylic acid and alcohol.

The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of 15-methylheptadecanoic acid with ethanol (B145695) in the presence of a strong acid catalyst. Sulfuric acid is a frequently used catalyst for this transformation. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants, typically ethanol, is used, or the water formed during the reaction is removed.

The general reaction is as follows:

CH₃(CH₂)₁₄CH(CH₃)COOH + CH₃CH₂OH ⇌ CH₃(CH₂)₁₄CH(CH₃)COOCH₂CH₃ + H₂O

This method is effective for producing a variety of fatty acid esters, including those with branched chains.

To maximize the yield of this compound, several reaction parameters can be optimized. These include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. For the esterification of fatty acids, a higher molar ratio of alcohol to acid is generally favored to shift the reaction equilibrium towards the product. The optimal catalyst concentration is crucial; too little catalyst results in a slow reaction rate, while too much can lead to unwanted side reactions and increase purification costs. The reaction temperature influences the reaction rate, with higher temperatures generally leading to faster conversion. However, excessively high temperatures can cause degradation of the reactants or products. The reaction time is optimized to ensure the reaction proceeds to completion without the formation of significant byproducts.

Table 1: General Parameters for Optimization of Acid-Catalyzed Esterification of Fatty Acids

ParameterTypical RangeEffect on Yield
Molar Ratio (Alcohol:Acid)3:1 to 15:1Increasing the ratio generally increases the yield.
Catalyst Concentration (% w/w of acid)1% to 5%Higher concentrations can increase the rate but may lead to side reactions.
Temperature (°C)60 to 120Higher temperatures increase the reaction rate up to a point.
Reaction Time (hours)1 to 8Longer times can lead to higher conversion but may also result in byproducts.

This table presents generalized data for fatty acid esterification and should be optimized for the specific synthesis of this compound.

While strong mineral acids are effective, they can be corrosive and difficult to separate from the reaction mixture. This has led to the exploration of alternative catalytic systems.

Heterogeneous Acid Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons offer several advantages, including ease of separation, reusability, and reduced corrosivity. These catalysts have shown high activity and selectivity in the esterification of various fatty acids. For long-chain fatty acids like 15-methylheptadecanoic acid, the porous structure of these catalysts is an important consideration to ensure the accessibility of the active sites.

Basic Catalysis: While less common for the direct esterification of free fatty acids due to the potential for soap formation, basic catalysis is a viable option for the transesterification of a methyl or other simple ester of 15-methylheptadecanoic acid to the corresponding ethyl ester. In this process, a base such as sodium methoxide (B1231860) or potassium hydroxide (B78521) can be used. The reaction is typically fast and efficient.

Enzymatic Synthesis and Biocatalysis

Enzymatic methods for ester synthesis are gaining increasing attention as they offer several advantages over chemical methods, including mild reaction conditions, high specificity, and reduced environmental impact. Lipases are the most commonly used enzymes for this purpose.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) can catalyze the synthesis of esters through either direct esterification of a fatty acid with an alcohol or transesterification (alcoholysis) of an existing ester with a different alcohol. These reactions are typically carried out in non-aqueous or low-water media to favor synthesis over hydrolysis.

For the synthesis of this compound, lipases from various microbial sources such as Candida antarctica (lipase B, often immobilized as Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus are potential candidates. The choice of lipase (B570770) can influence the reaction rate and yield due to differences in substrate specificity.

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first forms an acyl-enzyme intermediate with the fatty acid, which then reacts with the alcohol to form the ester and regenerate the free enzyme.

To improve the stability and reusability of lipases, they are often immobilized on solid supports. Immobilization can also enhance the enzyme's activity and selectivity in some cases. Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking. The choice of support material, which can range from natural polymers to synthetic resins and inorganic materials, is critical for the performance of the immobilized biocatalyst.

For the production of this compound, various bioreactor configurations can be employed to enhance production efficiency.

Table 2: Bioreactor Designs for Enzymatic Ester Synthesis

Bioreactor TypeDescriptionAdvantages for Ester Synthesis
Stirred-Tank BioreactorA vessel with an agitator to ensure proper mixing of reactants and the immobilized enzyme.Good mixing, suitable for batch or continuous operation.
Packed-Bed BioreactorA column packed with the immobilized enzyme through which the reactants are passed.High enzyme loading, suitable for continuous production, minimizes enzyme damage from shear stress.
Fluidized-Bed BioreactorThe immobilized enzyme particles are suspended by an upward flow of the reaction medium.Good mass transfer, reduced pressure drop compared to packed-bed reactors.

The design of the bioreactor should consider factors such as mass transfer limitations, substrate and product inhibition, and the need for water removal to drive the reaction towards ester synthesis. Continuous removal of water, for example, by using a vacuum or by passing the reaction mixture through a molecular sieve, can significantly improve the yield of the ester.

Stereoselective Production through Biocatalysis

The production of single enantiomers of chiral compounds like this compound is of paramount importance, as the biological activity of stereoisomers can differ significantly. Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective approach for obtaining enantiomerically pure forms of this compound. The key strategy employed is enzymatic kinetic resolution (EKR) of a racemic mixture of the precursor, 15-methylheptadecanoic acid.

In a typical EKR process, a lipase is used to selectively esterify one enantiomer of the racemic acid with ethanol, leaving the other enantiomer unreacted. The choice of lipase is critical for achieving high enantioselectivity (expressed as enantiomeric ratio, E). Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia are frequently employed for the resolution of chiral carboxylic acids. nih.govpolimi.it

The reaction conditions, including the solvent, temperature, and water activity, are meticulously controlled to optimize both the reaction rate and the enantioselectivity. Non-polar organic solvents are commonly used to favor the esterification reaction over hydrolysis. The progress of the resolution is monitored using chiral chromatography techniques to determine the enantiomeric excess (ee) of both the produced ester and the remaining unreacted acid. Once a satisfactory resolution is achieved (typically around 50% conversion), the esterified product, for instance, (S)-Ethyl 15-methylheptadecanoate, can be separated from the unreacted (R)-15-methylheptadecanoic acid. The unreacted acid can then be esterified through a non-enzymatic chemical method to obtain the other enantiomer, (R)-Ethyl 15-methylheptadecanoate.

Table 1: Key Parameters in the Biocatalytic Resolution of 15-methylheptadecanoic Acid

ParameterDescriptionTypical Values/Conditions
Biocatalyst Enzyme used for selective esterification.Immobilized Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase.
Substrates Racemic 15-methylheptadecanoic acid and ethanol.Equimolar or slight excess of ethanol.
Solvent Non-polar organic solvent to facilitate esterification.Hexane (B92381), isooctane, or toluene.
Temperature Optimized for enzyme activity and stability.30-50 °C.
Water Activity (aw) Controlled to minimize hydrolysis.Low water activity, often controlled using molecular sieves.
Monitoring Techniques to track conversion and enantiomeric excess.Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Preparation of Structural Analogues and Isomers for Comparative Studies

To understand the structure-property relationships and biological activities of this compound, the synthesis of its structural analogues and isomers is essential. These comparative compounds can include positional isomers, where the methyl group is at a different position on the fatty acid backbone, and iso-branched isomers.

One important structural analogue is the iso-isomer, Ethyl 16-methylheptadecanoate. The synthesis of this compound would start from 16-methylheptadecanoic acid, which can be prepared through various organic synthesis routes. Another relevant set of analogues are positional isomers, such as Ethyl 14-methylheptadecanoate or Ethyl 12-methylheptadecanoate. The synthesis of these compounds requires the corresponding methyl-branched fatty acids as starting materials.

The general strategy for preparing these ethyl esters involves a straightforward acid-catalyzed esterification of the respective branched-chain fatty acid with ethanol. Common catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

For comparative studies, a range of branched-chain fatty acid ethyl esters can be synthesized. For instance, a study might compare the physical properties or biological efficacy of this compound (an anteiso-ester) with Ethyl 16-methylheptadecanoate (an iso-ester) and a straight-chain ester like Ethyl heptadecanoate. Such studies can provide valuable insights into how the position of the methyl branch influences the compound's properties. The characterization of these synthesized analogues and isomers is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure and purity.

Table 2: Examples of Structural Analogues and Isomers of this compound for Comparative Studies

Compound NameType of Isomer/AnalogueStarting Carboxylic Acid
Ethyl 16-methylheptadecanoateIso-isomer16-methylheptadecanoic acid
Ethyl 14-methylheptadecanoatePositional Isomer14-methylheptadecanoic acid
Ethyl heptadecanoateStraight-chain analogueHeptadecanoic acid
Ethyl isooctadecanoateBranched-chain analogueIsooctadecanoic acid

Advanced Analytical Characterization and Quantification of Ethyl 15 Methylheptadecanoate

Chromatographic Separation Techniques

Chromatography is fundamental to isolating ethyl 15-methylheptadecanoate from intricate mixtures, enabling accurate identification and quantification. The choice of technique depends on the sample complexity and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. thepharmajournal.com It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

For the analysis of this compound, the sample is first vaporized and introduced into the GC column. Separation is typically achieved based on the compound's boiling point and its interaction with the stationary phase of the column. gcms.cz Nonpolar or mid-polar columns are often employed for fatty acid ester analysis.

Once separated, the eluted compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. The mass spectrum of an ethyl ester typically includes a prominent fragment ion at m/z 88, resulting from a McLafferty rearrangement, which is indicative of an ethyl ester functional group. scientific.net The fragmentation pattern can also provide structural information, helping to locate the position of the methyl branch along the fatty acid chain. nih.gov

Quantification is generally performed by integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards of known concentrations. nih.gov An internal standard, such as methyl heptadecanoate or ethyl heptadecanoate, is often used to improve accuracy and precision. nih.govbiosynsis.com

Table 1: Typical GC-MS Parameters for Fatty Acid Ethyl Ester Analysis

Parameter Typical Setting
Injection Mode Split/Splitless
Injector Temperature 250 - 260°C thepharmajournal.comphytojournal.com
Carrier Gas Helium, constant flow (e.g., 1 mL/min) nih.gov
Column Fused silica (B1680970) capillary column (e.g., DB-5MS, SH-Wax) gcms.czmdpi.com
Oven Program Temperature ramp (e.g., initial 100°C, ramp to 250-300°C) thepharmajournal.comgcms.cz
Ionization Mode Electron Ionization (EI) at 70 eV gcms.cz
Mass Range 45-650 u gcms.cz

| Detector | Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) |

High-Performance Liquid Chromatography (HPLC) is another valuable tool for lipid analysis, particularly for separating lipid classes or for analyzing less volatile or thermally labile compounds. While GC is often preferred for detailed isomer separation of fatty acid esters, reversed-phase HPLC (RP-HPLC) can effectively separate FAEEs from other lipids like triacylglycerides, diacylglycerides, and free fatty acids. scielo.brresearchgate.net

In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. mdpi.com Separation occurs based on the differential partitioning of the analytes between the two phases. This compound, being a nonpolar molecule, would be well-retained on a C18 column. Detection can be achieved using UV detectors at low wavelengths (around 205-210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). mdpi.comgerli.com

While standard HPLC can struggle to separate closely related isomers, its utility lies in the preparative isolation of the FAEE fraction from a complex lipid extract prior to analysis by other techniques like GC-MS. nih.gov

Table 2: Typical HPLC Parameters for Lipid Class Separation

Parameter Typical Setting
Mode Reversed-Phase (RP)
Column C18 (e.g., 250 mm x 4.6 mm) gerli.com
Mobile Phase Gradient or isocratic elution with solvents like acetonitrile, methanol (B129727), water, or isopropanol/hexane (B92381) mixtures mdpi.comscielo.br
Flow Rate 1.0 - 3.0 mL/min mdpi.com
Column Temperature 30 - 40°C mdpi.comresearchgate.net

| Detector | UV (205-210 nm), ELSD, MS mdpi.comgerli.com |

For exceptionally complex samples containing numerous isomeric fatty acids, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. aocs.orgchula.ac.th This technique utilizes two different columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column). gcms.cz

The effluent from the first-dimension column is continuously trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. aocs.org The result is a structured, two-dimensional chromatogram (a contour plot) where compounds are organized based on their properties, such as volatility in the first dimension and polarity in the second. gcms.cz

This structured separation is highly advantageous for identifying specific compounds in a complex matrix. azom.com Branched-chain esters like this compound would be clearly resolved from their straight-chain and other positional isomers, which might co-elute in a 1D-GC analysis. nih.gov The enhanced peak capacity and ordered nature of GCxGC chromatograms facilitate more confident identification and more accurate quantification of minor components. chula.ac.th

Spectroscopic Methods for Structural Elucidation

While chromatography separates components, spectroscopy provides detailed information about the molecular structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. aocs.org Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule. nih.gov

In the ¹H NMR spectrum, the ethyl ester group gives rise to a characteristic quartet (for the -O-CH₂- group) and a triplet (for the -CH₃ group). The protons on and adjacent to the methyl branch at the C-15 position provide key structural information. Specifically, one would expect to see a doublet for the terminal methyl group at C-16 and a multiplet for the methine proton at C-15. aocs.org

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon of the ester group appears at a characteristic downfield shift. The carbons of the ethyl group and, crucially, the carbons at the branch point (C-15, C-16, and C-17) would have distinct chemical shifts that confirm the anteiso branching structure. aocs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ester -O-CH₂- ~4.1 (quartet) ~60
Ester -O-CH₂-CH₃ ~1.25 (triplet) ~14
Carbonyl C=O - ~174
α-CH₂ (to C=O) ~2.28 (triplet) ~34
Chain -(CH₂)n- ~1.2-1.4 (multiplet) ~25-32
Methine -CH- (C-15) ~1.5 (multiplet) ~39
Branch -CH₃ (C-17) ~0.86 (doublet) ~11

| Terminal -CH₃ (C-16) | ~0.86 (triplet) | ~19 |

Note: Predicted values are based on general data for fatty acid esters and branched alkanes. Actual values may vary slightly. aocs.orgaocs.org

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of specific functional groups. For this compound, the most prominent feature in the IR spectrum is the ester functional group. researchgate.net

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected to appear around 1735-1750 cm⁻¹. researchgate.net This peak is highly characteristic of the ester group. Additionally, C-O stretching vibrations will be visible in the fingerprint region of the spectrum, typically as two distinct bands between 1000 and 1300 cm⁻¹. The presence of C-H stretching bands from the long alkyl chain will also be observed just below 3000 cm⁻¹. spectra-analysis.com While IR spectroscopy confirms the presence of the ethyl ester and the long hydrocarbon chain, it does not typically provide information about the specific location of the methyl branch. acs.org

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
C-H (Alkyl) Stretch 2850 - 2960 Strong
C=O (Ester) Stretch 1735 - 1750 Strong, Sharp

| C-O (Ester) | Stretch | 1000 - 1300 | Medium-Strong |

Sample Preparation and Extraction Protocols for Academic Research

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, ensuring its isolation from interfering matrix components and its concentration to detectable levels. The choice of extraction technique is contingent upon the nature of the sample matrix and the research objectives.

Solid Phase Microextraction (SPME) and Solid Phase Extraction (SPE) are modern, efficient, and often solvent-minimized techniques for the extraction and pre-concentration of analytes from various samples.

Solid Phase Microextraction (SPME) is a solvent-free technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. For a semi-volatile compound like this compound, headspace SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a particularly suitable approach. nih.govtandfonline.comresearchgate.net The selection of the fiber coating is crucial for achieving optimal extraction efficiency. A non-polar coating, such as polydimethylsiloxane (B3030410) (PDMS), would be appropriate for the non-polar nature of this compound.

Key parameters that require optimization for HS-SPME include:

Extraction Temperature and Time: Higher temperatures can increase the vapor pressure of the analyte, facilitating its transfer to the headspace, but excessive heat may lead to degradation.

Salt Addition: The addition of salt to aqueous samples can increase the ionic strength, promoting the partitioning of the analyte into the headspace ("salting-out" effect). researchgate.net

Agitation: Agitation of the sample ensures a more rapid equilibrium between the sample matrix and the headspace. researchgate.net

Solid Phase Extraction (SPE) is a versatile technique that employs a solid sorbent packed in a cartridge or disk to retain analytes from a liquid sample. wikipedia.org For this compound, a reversed-phase SPE (RP-SPE) approach would be effective. nih.gov In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used to retain the non-polar analyte from a more polar sample matrix.

A typical RP-SPE procedure for this compound would involve the following steps:

Conditioning: The sorbent is activated with a non-polar solvent (e.g., methanol or acetonitrile) followed by equilibration with the sample solvent.

Loading: The sample containing this compound is passed through the cartridge, and the analyte is adsorbed onto the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any polar impurities that may have been retained.

Elution: The retained this compound is eluted with a small volume of a strong, non-polar solvent (e.g., hexane or ethyl acetate).

Recent advancements have introduced novel sorbents, such as those with enhanced lipid selectivity, which could further improve the specificity of the extraction process for lipidomics applications. nih.gov

Table 1: Comparison of SPME and SPE for this compound Analysis

Feature Solid Phase Microextraction (SPME) Solid Phase Extraction (SPE)
Principle Equilibrium-based partitioning between sample and fiber coating. Retention and elution of analyte on a solid sorbent.
Solvent Usage Solvent-free or minimal solvent usage. Requires solvents for conditioning, washing, and elution.
Sample Volume Typically small sample volumes. Can accommodate a wider range of sample volumes.
Automation Easily automated for high-throughput analysis. Can be automated but may require more complex systems.
Primary Application Volatile and semi-volatile analysis from gas or liquid samples. Extraction from liquid samples, often for analyte concentration.

Traditional solvent extraction remains a fundamental technique for isolating lipids, including branched-chain fatty acid esters, from natural product matrices such as microbial biomass or plant tissues. researchgate.netspringernature.com The selection of an appropriate solvent system is critical and is guided by the principle of "like dissolves like." Given the non-polar nature of this compound, non-polar solvents are the primary choice for its extraction.

Commonly employed solvent extraction methods include:

Soxhlet Extraction: This is a continuous extraction method that uses a small volume of solvent to extract lipids from a solid sample. nih.gov While efficient, the prolonged heating can potentially lead to the degradation of thermolabile compounds.

Bligh & Dyer and Folch Methods: These are widely used liquid-liquid extraction methods for total lipid extraction, employing a mixture of chloroform (B151607) and methanol. nih.govnih.gov The ratio of these solvents is adjusted to create a biphasic system, with the lipids partitioning into the non-polar chloroform layer.

Ultrasonication-Assisted Extraction: The application of ultrasonic waves can disrupt cell walls and enhance the penetration of the solvent into the sample matrix, thereby increasing the extraction efficiency and reducing extraction time. nih.gov

Following initial extraction, purification steps are often necessary to isolate this compound from other co-extracted lipids and matrix components. Chromatographic techniques are central to this purification process.

Purification Techniques:

Column Chromatography: This is a classic technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica gel for normal-phase or C18 for reversed-phase). A gradient of solvents with increasing polarity is used to elute the compounds based on their affinity for the stationary phase.

Preparative Thin-Layer Chromatography (TLC): This method can be used for small-scale purification, where the extract is applied as a band on a TLC plate, and the separated bands corresponding to the desired compound are scraped off and eluted.

The choice of purification strategy will depend on the complexity of the initial extract and the desired purity of the final product.

Table 2: Solvent Systems for the Extraction of Non-Polar Lipids

Solvent/Solvent Mixture Polarity Typical Application
Hexane Non-polar Extraction of neutral lipids. researchgate.net
Chloroform/Methanol Biphasic Total lipid extraction from tissues. nih.govnih.gov
Dichloromethane/Methanol Biphasic Lipid extraction from plasma. researchgate.net
Isopropanol/Hexane Biphasic Lipid extraction from tissues. researchgate.net

Quantitative Analysis and Method Validation for Scientific Reproducibility

Accurate quantification of this compound is essential for understanding its biological roles and for ensuring the reproducibility of scientific findings. Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS), are the primary analytical techniques for the quantitative analysis of fatty acid esters. scielo.brubbcluj.ro

Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is well-suited for the analysis of volatile and semi-volatile compounds like this compound. scielo.brjppres.com For quantification, an internal standard method is commonly employed. An internal standard is a compound with similar chemical properties to the analyte but is not naturally present in the sample. A deuterated analog of this compound would be an ideal internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, especially with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for the quantification of lipids. nih.gov This technique is particularly useful for analyzing complex biological samples where extensive cleanup may not be feasible.

Method Validation: To ensure the reliability and reproducibility of quantitative data, a thorough method validation is imperative. scielo.brubbcluj.rosciepub.com According to international guidelines, a validated analytical method should demonstrate acceptable performance in the following parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. jppres.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Key Parameters for Analytical Method Validation

Parameter Description Acceptance Criteria (Typical)
Linearity Correlation coefficient (r²) of the calibration curve. r² ≥ 0.99
Accuracy Percent recovery of a known amount of analyte added to a sample. 80-120%
Precision (Repeatability) Relative Standard Deviation (RSD) of replicate measurements within the same day. RSD ≤ 15%
Precision (Intermediate) Relative Standard Deviation (RSD) of replicate measurements on different days. RSD ≤ 20%
LOD/LOQ Signal-to-noise ratio. LOD: S/N ≥ 3; LOQ: S/N ≥ 10

By adhering to these rigorous sample preparation, extraction, and quantitative analysis protocols, researchers can ensure the generation of high-quality, reproducible data in the study of this compound.

Biological and Ecological Significance of Ethyl 15 Methylheptadecanoate in Non Clinical Contexts

Role in Lipid Metabolism Research and Fatty Acid Distribution in Model Organisms

Branched-chain fatty acids (BCFAs) and their esters, including Ethyl 15-methylheptadecanoate, are recognized for their role in influencing lipid metabolism. In model organisms, these molecules are integral to the composition of cell membranes, where they contribute to maintaining fluidity and stability. The metabolism of BCFAs is closely linked to the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.

Research has shown that BCFAs can modulate the expression of genes involved in lipid synthesis and inflammation. While specific studies on this compound are limited, the investigation of related compounds offers a window into its potential effects. For instance, studies on other BCFAs have demonstrated their ability to alter the expression of key enzymes and transcription factors that regulate fatty acid and cholesterol metabolism. The ethyl ester form of these fatty acids influences their absorption, distribution, and subsequent metabolic fate within the organism. The study of such esters is crucial for understanding the intricate pathways of lipid processing and the distribution of fatty acids in various tissues.

Interactions with Microbial Communities and Ecological Niches

In the microbial world, fatty acids and their derivatives play a crucial role in cell structure and communication. Branched-chain fatty acids are significant components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress. The production of BCFAs in some bacteria is linked to the metabolism of branched-chain amino acids, which can be sourced from their environment.

While direct evidence of this compound's interaction with microbial communities is not yet established, the general role of fatty acid esters in microbial ecology suggests potential involvement in processes such as quorum sensing and biofilm formation. Fatty acids can act as signaling molecules, influencing the behavior and gene expression of neighboring microorganisms. The specific structure of this compound, with its branched chain and ethyl ester group, could confer a degree of specificity in its interactions within a particular ecological niche, potentially influencing the composition and function of microbial consortia. Further research is needed to elucidate the precise role of this compound in microbial ecosystems.

Biochemical Function in Plant Systems (e.g., Secondary Metabolite, Signaling)

Plants synthesize a vast array of fatty acids and their derivatives, which serve as primary metabolites for energy storage and membrane structure, as well as secondary metabolites involved in signaling and defense. While the presence of this compound in plant extracts has been identified through phytochemical analyses, its specific biochemical function remains an area for further investigation.

It is plausible that this compound could function as a secondary metabolite with roles in plant defense against herbivores or pathogens. Fatty acid-derived molecules are known to be involved in plant immune responses and can act as signaling molecules to activate defense pathways. The volatile nature of some fatty acid esters also suggests a potential role as semiochemicals, mediating interactions with other organisms in the environment. However, without direct experimental evidence, the precise function of this compound in plant systems remains speculative.

In Vitro and Non-Clinical In Vivo Bioactivity Profiling

The bioactivity of this compound is an area of active exploration, with preliminary in vitro studies suggesting potential antimicrobial, enzyme modulatory, and antioxidant properties.

Antimicrobial Properties Against Specific Microorganisms in Laboratory Settings

While comprehensive studies on the antimicrobial spectrum of pure this compound are not widely available, research on plant and microbial extracts containing this compound has indicated potential antibacterial and antifungal activity. The lipophilic nature of fatty acid esters allows them to interact with and disrupt the cell membranes of microorganisms, leading to growth inhibition.

The table below summarizes findings from studies on extracts containing branched-chain fatty acid esters, suggesting the potential antimicrobial activity that warrants further investigation of the isolated this compound.

Extract SourceTarget MicroorganismsObserved Effect
Various Plant SpeciesGram-positive and Gram-negative bacteriaInhibition of growth
Microbial CulturesFungi and BacteriaAntimicrobial activity

Note: These studies were conducted on complex extracts and the observed activity cannot be solely attributed to this compound.

Enzyme Modulation and Inhibition Studies in Biochemical Assays

The ability of fatty acids and their esters to modulate the activity of various enzymes is a well-documented phenomenon. These interactions can be either inhibitory or activatory and are crucial for the regulation of metabolic pathways. There is currently a lack of specific data on the enzyme modulation or inhibition profile of this compound. However, based on the known interactions of other fatty acid derivatives, it is plausible that this compound could interact with enzymes involved in lipid metabolism, such as lipases and fatty acid synthases. Further biochemical assays are required to determine its specific targets and mechanisms of action.

Antioxidant Activities in Cell-Free or Cellular Assays

Several studies on natural extracts containing a mixture of compounds, including fatty acid esters like this compound, have reported antioxidant activities in various in vitro assays. These assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, measure the capacity of a substance to neutralize free radicals.

The potential antioxidant activity of this compound itself is yet to be definitively determined through studies on the isolated compound. The presence of a long hydrocarbon chain could contribute to its ability to interact with and protect lipid membranes from oxidative damage. The table below presents a summary of antioxidant activities observed in extracts containing fatty acid esters.

Assay TypeExtract SourceResult
DPPH Radical ScavengingPlant ExtractsModerate to high activity
ABTS Radical ScavengingMicrobial ExtractsSignificant scavenging capacity

Note: The antioxidant effects are attributed to the entire extract and not specifically to this compound.

Advanced Research Applications and Methodological Developments

Utilization as an Analytical Standard in Lipidomics and Metabolomics

In the fields of lipidomics and metabolomics, the precise quantification of fatty acids is crucial. Ethyl 15-methylheptadecanoate, as a long-chain branched fatty acid ethyl ester (FAEE), serves as an excellent internal standard for the gas chromatographic (GC) analysis of fatty acids, which are typically converted to fatty acid methyl esters (FAMEs) for analysis. nih.govacs.org The structural similarity and distinct retention time of FAEEs compared to FAMEs make them ideal for this purpose.

The primary role of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume. FAEEs are particularly well-suited for this role when analyzing FAMEs. acs.org When analyzed on polar GC columns like CP-Sil 88, ethyl esters of odd-numbered or branched-chain fatty acids elute at different times than the corresponding FAMEs, which minimizes the risk of co-elution with analytes of interest, a common problem with other types of standards. nih.govacs.org This clear separation is essential for accurate quantification, especially for minor fatty acids in complex biological samples. acs.org

The use of FAEEs as internal standards is compatible with both Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). acs.org In GC-MS, specific ions can be monitored to further enhance selectivity. For saturated fatty acid ethyl esters, mass-to-charge ratios (m/z) of 88 and 101 are recommended for selected ion monitoring (SIM), as these ions show little to no response for FAMEs, thereby ensuring that the standard's signal does not interfere with the analyte's signal. nih.govacs.org This methodological advantage allows for the precise quantification of individual fatty acids without needing to analyze the entire fatty acid profile. acs.org The stability of FAEEs during the transesterification process also ensures that they are not lost or altered, further validating their use as reliable internal standards. acs.org

Table 1: Comparison of Internal Standards for Fatty Acid Analysis

FeatureFatty Acid Ethyl Esters (FAEEs)Deuterium-Labeled Methyl Esters (d3-FAMEs)
Chromatographic Behavior Elute separately from FAMEs on polar columns. nih.govacs.orgCo-elute with FAMEs on polar columns. nih.govacs.org
Detection Method GC-FID and GC-MS. acs.orgRequires GC-MS for differentiation from FAMEs. nih.govacs.org
GC-MS SIM Ions (Saturated) m/z 88 and 101. nih.govacs.orgm/z 77 and 90. nih.govacs.org
Primary Advantage Avoids co-elution, allowing for quantification of individual fatty acids. acs.orgChemically very similar to analytes.
Application Quantification of selected fatty acids, including methyl-branched variants. acs.orgBroad quantification of FAMEs.

Integration into Computational Chemistry and Molecular Modeling Studies

While specific computational studies on this compound are not extensively documented, the methodologies applied to other fatty acid esters provide a clear framework for its potential integration into molecular modeling. dntb.gov.uaresearchgate.net Computational chemistry offers powerful tools to predict and understand the physicochemical properties and molecular behavior of esters, which is relevant for applications ranging from material science to drug formulation. dntb.gov.uanih.gov

Molecular dynamics (MD) simulations, often using force fields like the Generalized Amber Force Field (GAFF), are employed to study fatty acid esters at an atomic level. dntb.gov.ua These simulations can accurately reproduce experimental data such as liquid densities and self-diffusivity coefficients across different temperatures. dntb.gov.ua For a compound like this compound, MD simulations could elucidate its liquid-phase molecular ordering, predict its crystallization behavior at low temperatures, and characterize its interactions in complex mixtures. researchgate.net Such studies provide a foundational understanding of how the branched-chain structure influences its macroscopic properties. dntb.gov.uaresearchgate.net

Another powerful tool is the Conductor-like Screening Model for Real Solvents (COSMO-RS). This model is used to predict thermodynamic properties, such as solubility, in various solvents. nih.gov For instance, COSMO-RS has been successfully used to model the solubility of drugs in lipid-based formulations containing fatty acids and their esters. nih.gov By applying this model to this compound, researchers could predict its solvent capacity for different solutes and its behavior in lipid-based systems, which is valuable for advancing drug delivery technologies. nih.gov These computational approaches allow for a detailed, nanoscopic characterization of fatty acid esters, linking their molecular features to their functional properties. researchgate.net

Table 2: Applications of Computational Models for Fatty Acid Esters

Computational ModelApplicationPredicted PropertiesRelevance for this compound
Molecular Dynamics (MD) with GAFF Understanding molecular-level behavior of biodiesel and green solvents. dntb.gov.uaresearchgate.netDensity, self-diffusivity, liquid-phase molecular ordering, crystallization phenomena. dntb.gov.uaPredicting physical properties and behavior in mixtures.
COSMO-RS Modeling drug solubility in lipid-based formulations. nih.govSolubility, thermodynamic interactions, solvent capacity. nih.govAssessing its potential as a component in pharmaceutical formulations.
Quantum Chemistry Characterizing intermolecular forces in ester mixtures. researchgate.netHydrogen bonding, non-ideality of mixing behavior. researchgate.netUnderstanding its interactions with other molecules like alcohols.

Application in Controlled Fermentation Studies for Volatile Compound Profiling

This compound is part of the broad class of volatile ethyl esters that are critical to the aroma profiles of fermented foods and beverages like wine and beer. nih.govmdpi.com These esters are synthesized by yeast, primarily Saccharomyces cerevisiae, during fermentation and are responsible for the desirable fruity and floral notes. nih.gov The production of a specific ester is dependent on the availability of its precursors: ethanol (B145695) and a specific acyl-coenzyme A (acyl-CoA), in this case, 15-methylheptadecanoyl-CoA. nih.gov

In controlled fermentation studies, researchers manipulate various parameters to influence the final profile of volatile compounds. nih.gov The concentration of ethyl esters is known to be affected by factors such as fermentation temperature, the composition of the fermentation medium (e.g., nitrogen and carbon content), and the specific yeast strain used. nih.govscispace.com For example, higher fermentation temperatures generally lead to increased production of medium-chain ethyl esters like ethyl octanoate (B1194180) and decanoate. nih.gov The availability of fatty acid precursors is often the major limiting factor for ethyl ester production. nih.gov Therefore, controlling the conditions that affect the yeast's fatty acid synthesis pathways is a key strategy for modulating the final aroma profile.

The analysis of these volatile compounds is typically performed using techniques like headspace solid-phase microextraction (HS-SPME) followed by GC-MS. nih.govscispace.com This allows for the creation of a detailed volatile compound fingerprint of the fermented product. By studying how different fermentation conditions affect the production of a wide range of esters, including long-chain branched variants like this compound, food scientists can design fermentation processes to achieve specific, desired sensory characteristics in the final product. mdpi.comscispace.com

Table 3: Influence of Fermentation Parameters on Ethyl Ester Production

Fermentation ParameterEffect on Ethyl Ester ProductionResearch Finding
Temperature Increased temperature (e.g., from 14°C to 26°C) leads to higher production of ethyl octanoate and decanoate. nih.govTemperature directly influences the rate of enzymatic reactions responsible for ester synthesis. nih.gov
Precursor Availability Addition of medium-chain fatty acids to the medium strongly increases the formation of the corresponding ethyl esters. nih.govThe level of fatty acid precursors, rather than enzyme expression, is the primary limiting factor for production. nih.gov
Unsaturated Fatty Acids Higher levels of unsaturated fatty acids in the medium result in a general decrease in ethyl ester production. nih.govUnsaturated fatty acids can influence yeast cell membrane fluidity and metabolic pathways.
Yeast Strain The choice of yeast strain has a significant influence on the profile and concentration of esters produced. scispace.comDifferent strains possess varying levels of enzymes involved in ester synthesis and precursor formation. scispace.com

Future Research Directions and Emerging Avenues for Ethyl 15 Methylheptadecanoate

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of anteiso-branched chain fatty acids, such as the 15-methylheptadecanoic acid precursor of Ethyl 15-methylheptadecanoate, is known to occur in various bacteria. nih.govsemanticscholar.orgnih.govasm.org The pathway typically initiates from branched-chain amino acids. In the case of anteiso-fatty acids, L-isoleucine serves as the primary precursor. This amino acid is converted into α-methylbutyryl-CoA, which then acts as a primer for the fatty acid synthase (FAS) system. cdnsciencepub.com The FAS subsequently adds two-carbon units from malonyl-CoA to elongate the chain, ultimately forming 15-methylheptadecanoic acid. cdnsciencepub.com

However, the specific enzymes and the genetic regulation of this pathway, particularly for the synthesis of an 18-carbon anteiso-fatty acid, are not fully characterized. Future research should focus on identifying and characterizing the specific desaturases, elongases, and thioesterases that exhibit high specificity for producing 15-methylheptadecanoic acid.

The final step in the formation of this compound is the esterification of 15-methylheptadecanoic acid with ethanol (B145695). This reaction is catalyzed by enzymes such as wax ester synthases (WS) or acyl-CoA:diacylglycerol acyltransferases (DGATs), which have been shown to facilitate the synthesis of various FAEEs in engineered microbes. nih.gov A key research avenue will be the discovery and engineering of novel WS enzymes with a high affinity for long, branched-chain acyl-CoAs and ethanol, which would be crucial for efficient in vivo production.

Table 1: Key Enzyme Classes in the Biosynthesis of this compound

Enzyme ClassRole in BiosynthesisPotential Research Focus
Branched-Chain Amino Acid TransaminaseInitiates the conversion of L-isoleucineCharacterization of substrate specificity
Branched-Chain α-Keto Acid DehydrogenaseConverts α-keto acid to α-methylbutyryl-CoAInvestigating regulatory mechanisms
Fatty Acid Synthase (FAS)Elongates the acyl chainEngineering FAS for enhanced production of C18 anteiso-fatty acids
ThioesteraseReleases the fatty acid from the FASDiscovering thioesterases specific for 15-methylheptadecanoic acid
Acyl-CoA SynthetaseActivates the free fatty acid to its CoA esterIdentifying enzymes with high activity towards branched-chain fatty acids
Wax Ester Synthase (WS)Esterifies the acyl-CoA with ethanolScreening for and engineering WS with high specificity for branched acyl-CoAs

Deeper Understanding of its Precise Biological Roles and Inter-Organismal Interactions

While the precise biological roles of this compound are largely unknown, the functions of related branched-chain fatty acids and their derivatives in various organisms offer intriguing possibilities. In bacteria, anteiso-fatty acids are crucial components of cell membranes, influencing membrane fluidity and adaptation to different environments. nih.govsemanticscholar.orgnih.govasm.org Further research could investigate whether this compound or its precursor plays a role in microbial signaling or interactions.

In insects, fatty acid-derived molecules, including esters, are widely used as pheromones for communication. nih.govnih.govresearchgate.net The structural specificity of these pheromones is key to their function. It is plausible that this compound could act as a signaling molecule in certain insect species. Future studies could involve screening for the presence of this compound in insect secretions and testing its activity in behavioral assays.

Development of Innovative Sustainable Production Methods Beyond Traditional Chemical Synthesis

Traditional chemical synthesis of specific fatty acid esters can be complex and environmentally challenging. nih.gov A significant emerging avenue for this compound is its sustainable production using engineered microorganisms. frontiersin.orgnih.gov This approach leverages the natural ability of some microbes to produce branched-chain fatty acids and equips them with the necessary enzymatic machinery for esterification.

Yeast, such as Saccharomyces cerevisiae, and bacteria, like Escherichia coli, are promising chassis organisms for this purpose. nih.govfrontiersin.orgnih.gov The general strategy involves:

Enhancing the precursor supply: Overexpressing genes involved in the biosynthesis of L-isoleucine and its conversion to α-methylbutyryl-CoA.

Engineering the fatty acid synthase: Modifying the FAS complex to favor the production of C18 anteiso-fatty acids.

Introducing a specific thioesterase: To efficiently release 15-methylheptadecanoic acid.

Expressing a suitable wax ester synthase: To catalyze the final esterification with ethanol, which can also be co-produced by the microbial host. nih.gov

Future research will need to focus on optimizing these metabolic pathways to achieve high titers and yields of this compound. This includes fine-tuning gene expression, eliminating competing metabolic pathways, and developing efficient fermentation and recovery processes.

Exploration of its Relevance in Novel Biorefinery Concepts and Material Science Research

The unique physical properties conferred by branched-chain fatty acids suggest that this compound could have valuable applications in biorefinery and material science. Branched-chain esters often exhibit lower melting points and improved cold-flow properties compared to their straight-chain counterparts, which is a desirable characteristic for biofuels and lubricants. frontiersin.org

In the context of biorefineries, the microbial production of this compound from renewable feedstocks aligns with the goal of creating value-added chemicals from biomass. nih.gov Further research is needed to evaluate its performance as a biodiesel component or as a specialty lubricant.

In material science, fatty acid derivatives are being explored as building blocks for polymers and other functional materials. diva-portal.orgnih.gov The introduction of a branched chain can influence the properties of these materials, potentially leading to novel polymers with enhanced flexibility or different thermal properties. researchgate.net Investigating the polymerization of this compound derivatives or its use as a plasticizer are promising areas for future research.

Table 2: Potential Applications and Associated Research Areas

Potential ApplicationKey PropertyFuture Research Direction
Biofuel AdditiveImproved cold-flow propertiesPerformance testing in diesel blends
Specialty LubricantLow-temperature fluidityEvaluation of tribological properties
Pheromone-based Pest ControlBiological activityIdentification of target insect species and field trials
Bioplastic Monomer/PlasticizerPolymer propertiesSynthesis and characterization of polymers and blends

Q & A

Q. What are the established synthetic routes for ethyl 15-methylheptadecanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 15-methylheptadecanoic acid with ethanol, using acid catalysts (e.g., sulfuric acid) under reflux. Yield optimization depends on stoichiometric ratios, temperature control (70–90°C), and purification via fractional distillation or column chromatography. For reproducibility, protocols must specify catalyst concentration, reaction time, and solvent selection (e.g., toluene for azeotropic water removal). Studies comparing homogeneous vs. heterogeneous catalysts (e.g., immobilized lipases) have shown variations in enantiomeric purity, necessitating GC-MS or HPLC validation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly in resolving methyl branching at the C15 position. Gas Chromatography (GC) with flame ionization detection, coupled with internal standards like 15-methylheptadecanoate, ensures quantification accuracy . Infrared (IR) spectroscopy identifies ester functional groups (C=O stretch at ~1740 cm⁻¹). Purity assessments require melting point analysis and thin-layer chromatography (TLC) with appropriate solvent systems (e.g., hexane:ethyl acetate).

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility hinges on documenting reagent sources (e.g., Sigma-Aldrich vs. TCI Chemicals), solvent purity (HPLC-grade), and storage conditions (e.g., inert atmosphere to prevent oxidation). Detailed protocols must include spectral data (NMR/IR) for intermediate verification. Cross-lab validation studies highlight discrepancies in branching isomer ratios when using different acid catalysts, emphasizing the need for standardized reporting in supplementary materials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

Discrepancies often arise from isomerization during synthesis or impurities in starting materials. Differential Scanning Calorimetry (DSC) can differentiate polymorphic forms, while X-ray crystallography provides definitive crystal structure data. Solubility profiles in apolar solvents (e.g., hexane) vs. polar aprotic solvents (e.g., DMSO) should be compared using UV-Vis spectroscopy. Contradictions in literature data (e.g., melting points ranging from 25–30°C) may stem from insufficient drying; Karl Fischer titration ensures residual water content <0.1% .

Q. How can this compound be utilized as a biomarker in lipid metabolism studies?

Its branched-chain structure mimics endogenous fatty acids, making it a candidate for tracing metabolic pathways. Stable isotope-labeled analogs (e.g., ¹³C-labeled this compound) enable tracking via LC-MS/MS in cell cultures. Recent studies in in vitro hepatocyte models revealed competitive inhibition of β-oxidation, suggesting its role in modulating lipid accumulation. Data normalization requires internal standards and negative controls to account for matrix effects .

Q. What methodologies address challenges in quantifying trace amounts of this compound in complex biological matrices?

Solid-phase microextraction (SPME) paired with GC×GC-TOF/MS enhances sensitivity in serum or tissue samples. Method validation must include spike-recovery tests (80–120% recovery rates) and limit of detection (LOD) calculations. Matrix-matched calibration curves mitigate ion suppression in mass spectrometry. Contradictory reports on extraction efficiency (e.g., acetonitrile vs. methanol) highlight the need for optimization based on lipid content .

Q. How does the stereochemistry of this compound influence its interactions with lipid bilayers?

Molecular dynamics simulations (MDS) using GROMACS or AMBER reveal that R-isomers integrate more stably into phospholipid membranes due to favorable van der Waals interactions. Experimental validation via Langmuir-Blodgett trough measurements shows higher collapse pressures for R-enantiomers. Contradictions in permeability coefficients across studies may arise from differences in bilayer composition (e.g., DPPC vs. DOPC) .

Methodological Considerations

  • Data Presentation : Tabulate yields, spectral peaks, and statistical analyses (e.g., ANOVA for batch comparisons) in supplementary materials. Raw datasets should be archived in repositories like Zenodo .
  • Ethical Reporting : Disclose conflicts of interest (e.g., commercial reagent suppliers) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.